molecular formula C8H10N2O2 B1387588 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 917364-11-5

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No. B1387588
CAS RN: 917364-11-5
M. Wt: 166.18 g/mol
InChI Key: VSQKTNVCXGXCHB-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid is a chemical compound with the CAS Number: 917364-11-5. It has a molecular weight of 166.18 and is typically stored in a dry room at normal temperature .


Synthesis Analysis

The synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid involves the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux . The synthesis of carbohydrazide was accomplished in six steps from commercially available 2-amino pyrimidine .


Molecular Structure Analysis

The linear formula of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid is C8H10N2O2 .

Scientific Research Applications

Antibacterial Activity

The compound has been used in the synthesis of novel 5,6,7,8-tetrahydroimidazo [1,2-a]pyrimidine-2-carbohydrazide derivatives, which have shown significant antibacterial activity . These derivatives have been particularly effective against E. coli (Gram-negative bacteria) and S. aureus (Gram-positive bacteria) .

Synthesis of Hydrazone Derivatives

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid has been used in the condensation with aromatic aldehydes to generate hydrazone derivatives . These derivatives have been synthesized in high yield and have shown a wide variety of biological activities .

Fluorescent Biosensors

Inspired by the fluorescence properties of this compound, it has been used in the preparation of fluorescent cyclodextrins that behave as “turn off–on” biosensors suitable for the analysis of cholesterol and β-galactosidase activity .

Alkylation and Acylation

The secondary amine of the compound can be alkylated or acylated, yielding various derivatives . This process is achieved by treating the compound with different alkyl- or arylalkylbromides in acetonitrile or acid chlorides in dimethoxyethane at room temperature .

Anticancer Activities

Derivatives of the compound, particularly those with an electron-withdrawing group CF3 attached to the benzene ring at the para position, have shown increased anticancer activity against certain cell lines .

Antimicrobial, Antitumor, and Anti-HIV Activities

Hydrazone derivatives of the compound have shown a wide variety of biological activities, including antimicrobial, antitumor, and anti-HIV activities .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302-H315-H319-H335, and precautionary statements include P261-P305+P351+P338 .

Mechanism of Action

Target of Action

The primary targets of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid are certain types of bacteria. The compound has been found to exhibit excellent antibacterial activity against E. coli (Gram-negative bacteria) and S. aureus (Gram-positive bacteria) .

Mode of Action

The compound interacts with its bacterial targets by inhibiting their growth. This is achieved through the formation of hydrazone derivatives, which are known to exhibit a wide variety of biological activities, including antimicrobial .

Biochemical Pathways

It is known that the compound’s antibacterial activity is due to its interaction with the bacteria’s cellular processes, disrupting their normal function and leading to their death .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth. In vitro tests have shown that the compound exhibits excellent antibacterial activity, with a zone of inhibition of 30–33 mm against E. coli and S. aureus .

properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-8(12)6-5-10-4-2-1-3-7(10)9-6/h5H,1-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQKTNVCXGXCHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659445
Record name 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid

CAS RN

917364-11-5
Record name 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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